2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfinyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLYXXRZYGHQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Sulfide Intermediate: 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol
The sulfide intermediate serves as the foundational precursor for sulfoxide formation. Two primary routes dominate its synthesis:
Nucleophilic Substitution via Thiol-Alcohol Coupling
This method involves reacting 4-chlorothiophenol with 1,1-diphenylethanol derivatives under acidic conditions. Trifluoroacetic acid (TFA) facilitates the coupling of diphenylmethanol with thiols at room temperature, yielding thioether products in 75–90% efficiency. For example, bis(4-chlorophenyl)methanol reacts with 2-mercaptoacetamide in TFA to form 2-((bis(4-chlorophenyl)methyl)thio)-N-methylacetamide, a structurally analogous compound. The reaction mechanism proceeds through protonation of the hydroxyl group, followed by nucleophilic attack by the thiolate anion.
Oxidation to Sulfinyl Derivative: Mechanistic and Practical Considerations
Conversion of the sulfide to the sulfinyl compound requires selective oxidation. Hydrogen peroxide (H2O2) in acetic acid/methanol emerges as the most widely employed system, achieving 70–85% yields. The reaction proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate that rapidly oxidizes to the sulfoxide.
Standard Oxidation Protocol
A representative procedure involves dissolving 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol (1.0 equiv) in a 1:1 v/v acetic acid/methanol mixture. H2O2 (30%, 1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h. Quenching with aqueous sodium thiosulfate and extraction with dichloromethane yields the crude sulfoxide, which is purified via silica gel chromatography.
Enantioselective Oxidation Using Chiral Catalysts
For applications requiring chiral sulfoxides, vanadium-based catalysts with Schiff base ligands enable asymmetric oxidation. For instance, VO(acac)2 combined with a chiral salen ligand achieves enantiomeric excess (ee) values up to 85%, which can be enhanced to >99% via recrystallization. This method mirrors the synthesis of (R)-2-phenyl-2-propyl sulfinamide, where H2O2 and a chiral vanadium complex induce optical activity.
Table 2: Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| H2O2 | AcOH/MeOH | 25 | 12 | 82 | – |
| H2O2/VO(acac)2-Schiff | CH2Cl2 | 0–25 | 24 | 78 | 85 → 99* |
*After recrystallization.
Optimization Strategies for Impurity Suppression
A critical challenge in sulfoxide synthesis is minimizing byproducts such as overoxidized sulfones or chlorinated impurities. The DE19540544A1 patent highlights that bromide or iodide additives during sulfochlorination reduce p-chloroaniline formation from 500–2000 ppm to <50 ppm. Although this patent focuses on parabase ester synthesis, the principle applies broadly: halide ions compete with chloride byproducts, diverting reaction pathways toward desired products.
Bromide-Mediated Byproduct Control
Incorporating KBr (1–5 mol%) during the sulfide synthesis stage sequesters chlorine ions, preventing electrophilic aromatic substitution at the para position of the aniline moiety. This approach is particularly effective in reactions involving chlorosulfonic acid or thionyl chloride, common reagents in sulfonamide and sulfonate ester syntheses.
Analytical Characterization and Quality Assurance
Confirming the structure and purity of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol necessitates multimodal analysis:
- 1H NMR : The sulfinyl group deshields adjacent protons, resulting in distinctive doublets (δ 3.5–4.0 ppm) for the CH2SO group.
- 13C NMR : The sulfinyl carbon resonates at δ 55–60 ppm, distinguishable from sulfide (δ 40–45 ppm) and sulfone (δ 65–70 ppm).
- HPLC : Reverse-phase chromatography (C18 column, 70:30 MeOH/H2O) resolves sulfoxide from sulfide and sulfone impurities.
Industrial-Scale Considerations and Environmental Impact
Large-scale production demands solvent recovery and waste minimization. The TFA used in thioether synthesis can be distilled and reused, reducing environmental footprint. Additionally, H2O2 is preferred over metal-based oxidants (e.g., KMnO4) due to its benign byproduct (water) and compatibility with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide group back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating agents under basic conditions.
Major Products
Oxidation: 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol.
Reduction: 2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with sulfinyl groups can exhibit significant anticancer properties. For instance, derivatives of sulfinyl compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The structural features of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol may enhance its interaction with biological targets involved in cancer pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of sulfinyl derivatives and their biological activity against various cancer cell lines. Results showed that certain modifications to the sulfinyl group significantly increased cytotoxicity against breast cancer cells (e.g., MCF-7) .
2. Antimicrobial Properties
The compound has potential applications in developing antimicrobial agents. Research has demonstrated that sulfinyl-containing compounds can exhibit activity against a range of bacterial strains.
Case Study:
A comparative study on the antimicrobial efficacy of various sulfinyl compounds revealed that 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Synthetic Organic Chemistry Applications
1. Building Block for Synthesis
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.
Table 1: Synthetic Reactions Involving 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Sulfonamide derivatives |
| Coupling Reaction | Pd-catalyzed cross-coupling | Biologically active compounds |
| Reduction | LiAlH4 in ether | Alcohol derivatives |
These reactions highlight the compound's utility in synthesizing novel therapeutic agents.
Therapeutic Potential
1. Neurological Disorders
Emerging research suggests that compounds similar to 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol may have implications in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Case Study:
A recent investigation into cannabinoid receptor modulators included sulfinyl derivatives, indicating their potential role in managing conditions like anxiety and depression . The study found that specific structural modifications could enhance receptor affinity and selectivity.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur Oxidation State Variants
a) 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 303152-11-6)
- Structure : Replaces the sulfinyl group with a sulfanyl (thioether) group and substitutes phenyl rings with fluorophenyl groups.
- Properties :
- Applications : Used in drug development and material science, though its pharmacological profile may differ due to reduced hydrogen-bonding capacity compared to sulfoxides .
b) 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol (CAS 251307-36-5)
Aromatic Substitution Analogs
a) 2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)-1-ethanol (CAS 303152-21-8)
- Structure : Bromine replaces chlorine on the sulfanyl-attached phenyl ring.
- Properties: Molecular weight: ~444.72 (higher due to bromine’s atomic mass).
b) 1,1-Bis(4-chlorophenyl)ethanol
- Structure : Lacks the sulfinyl group entirely.
- Properties: Molecular weight: 267.16 (simpler structure reduces mass significantly). Solubility: Highly soluble in organic solvents (e.g., chloroform, ether) due to non-polar aromatic rings .
Pharmacologically Active Analogs
Compound X (2-({[4-(4-Chlorophenyl)-1-methyl-3-piperidinyl]methyl}sulfinyl)ethanol)
- Structure: Incorporates a piperidine ring and methyl group, diverging from the ethanol backbone.
- Activity: Potent monoamine transporter (MAT) inhibitor with high affinity for NET (norepinephrine transporter), suggesting sulfoxides’ role in enhancing target engagement .
- Comparison: The target compound’s diphenyl-ethanol scaffold may offer improved stereochemical flexibility compared to Compound X’s rigid piperidine structure .
Research Implications
The sulfinyl group in 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol likely enhances its interaction with polar biological targets, such as neurotransmitter transporters, compared to thioether or non-sulfur analogs . Substitution patterns (e.g., fluorophenyl vs. chlorophenyl) further modulate electronic and steric properties, impacting solubility and target affinity . Future studies should explore synthetic optimization and in vitro activity to validate these hypotheses.
Biological Activity
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, also known by its CAS number 36000-17-6, is a compound of interest due to its potential biological activities. This article aims to explore the compound's biological effects, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and data.
- Molecular Formula : CHClOS
- Molecular Weight : 340.87 g/mol
- CAS Number : 36000-17-6
Biological Activity Overview
The biological activities of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol have been evaluated through various in vitro studies. Key areas of focus include:
1. Antimicrobial Activity
Research has shown that derivatives of compounds similar to 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Inhibition of Staphylococcus aureus : Compounds with similar structures demonstrated bacteriostatic activity at concentrations as low as 2 µg/mL .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 16d | S. aureus | 2 µg/mL |
| 16e | S. epidermidis | 4 µg/mL |
2. Anticancer Activity
The anticancer potential of the compound has been assessed against various cancer cell lines. The following details summarize the findings:
- Cell Lines Tested : HeLa, SKOV-3, MCF-7
- IC Values : The most active derivatives exhibited IC values below 10 µg/mL against HeLa cells .
| Cell Line | Compound | IC (µg/mL) |
|---|---|---|
| HeLa | 16d | <10 |
| SKOV-3 | 16c | 7.87 - 70.53 |
| MCF-7 | 16d | 11.20 - 93.46 |
3. Antioxidant Activity
Antioxidant assays have indicated that certain derivatives possess strong radical scavenging abilities:
- Compounds were tested using DPPH and ABTS assays, revealing significant antioxidant effects at concentrations comparable to established antioxidants .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
Study on Antimicrobial and Antioxidant Properties
A recent study highlighted the effectiveness of synthesized derivatives against clinical strains of bacteria and their antioxidant capacities . The results indicated that modifications in the chemical structure significantly enhanced both antimicrobial and antioxidant activities.
Enzyme Inhibition Studies
In addition to antimicrobial properties, some derivatives were evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). Results showed that several compounds exhibited strong inhibitory effects, which could have implications for treating neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the sulfinyl bond and (2) oxime functionalization. For the sulfinyl group, oxidation of a thioether intermediate (e.g., using meta-chloroperbenzoic acid) under controlled temperatures (0–5°C) is standard. The oxime is introduced via nucleophilic substitution with hydroxylamine derivatives. Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical for yield optimization. Reaction progress can be monitored via TLC or NMR spectroscopy .
Table 1 : Example Reaction Conditions for Sulfinyl Bond Formation
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Oxidation | mCPBA | DCM | 0–5 | 70–85 |
| Oximation | NH₂OH·HCl | EtOH | 25 | 60–75 |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and WinGX (for data processing) are widely used to resolve bond lengths, angles, and stereochemistry . Complementary techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.
- IR Spectroscopy : Identification of functional groups (e.g., sulfinyl S=O stretch at 1020–1070 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular formula.
Q. What are the primary research applications of this compound?
- Methodological Answer : The compound serves as:
- A chiral intermediate in asymmetric synthesis, leveraging its sulfinyl group for stereochemical control (e.g., in pharmaceutical precursors) .
- A ligand or catalyst in organometallic reactions due to its electron-withdrawing substituents.
- A model compound for studying sulfoxide reactivity in nucleophilic substitutions or redox reactions .
Advanced Research Questions
Q. How does the stereochemistry of the sulfinyl group influence reactivity in asymmetric synthesis?
- Methodological Answer : The sulfinyl group’s configuration (R or S) dictates facial selectivity in reactions. For example, in Grignard additions, the sulfinyl oxygen’s lone pairs create a chiral environment, steering nucleophile attack to specific positions. Researchers can:
Q. How can contradictions in reported biological activities of derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural impurities. Strategies include:
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Structural Reanalysis : Verify derivative purity via X-ray crystallography or F NMR (if fluorinated analogs exist) .
- Meta-Analysis : Statistically compare data across studies using tools like RevMan to identify confounding variables .
Q. What experimental approaches elucidate the mechanism of action in biological systems?
- Methodological Answer : Hypothesized mechanisms (e.g., enzyme inhibition) can be tested via:
- Kinetic Studies : Measure substrate turnover rates with/without the compound using UV-Vis spectroscopy.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:
- Critical Parameters : Temperature, solvent polarity, catalyst loading (e.g., Pd/C for reductions).
- High-Throughput Screening : Use robotic platforms to test 100+ conditions in parallel.
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .
Q. What computational tools predict the compound’s toxicological profile?
- Methodological Answer :
- QSAR Models : Tools like OECD QSAR Toolbox or Toxtree correlate structural features (e.g., chlorophenyl groups) with toxicity endpoints.
- ADMET Prediction : SwissADME or ProTox-II to estimate bioavailability, hepatotoxicity, and mutagenicity.
- In Vitro Assays : HepG2 cell viability assays or Ames tests for preliminary validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
